Scaffold Identity: Constitutional Isomer Differentiation from 6RK73 (UCHL1 Inhibitor)
Despite sharing the identical molecular formula C13H17N5O2S, the target compound is a constitutional isomer of 6RK73. 6RK73 is a covalent irreversible UCHL1 inhibitor (IC50 0.23 µM) with a morpholino-thiazole-pyrrolidine-cyano scaffold . The target compound replaces the pyrrolidine-nitrile warhead with a piperidine-ether linkage and substitutes the morpholino-thiazole with a 1,3-dimethylpyrazole-carbonyl moiety. This scaffold divergence eliminates the cysteine-reactive nitrile group required for 6RK73's covalent UCHL1 engagement, precluding functional interchangeability.
| Evidence Dimension | Core scaffold and reactive warhead |
|---|---|
| Target Compound Data | Pyrazole-carbonyl-piperidine-ether-thiadiazole scaffold; no electrophilic warhead |
| Comparator Or Baseline | 6RK73: Morpholino-thiazole-pyrrolidine-cyano scaffold with cysteine-reactive nitrile warhead; UCHL1 IC50 = 0.23 µM |
| Quantified Difference | Covalent warhead: absent (target) vs. present (6RK73). UCHL1 inhibition: not predicted vs. IC50 = 0.23 µM |
| Conditions | 6RK73 activity measured by UCHL1 enzymatic assay (HA-Ub-VME probe) ; target compound bioactivity not yet reported in any peer-reviewed assay |
Why This Matters
Researchers seeking a UCHL1 chemical probe must not use 2194846-57-4 as a 6RK73 substitute; the absent nitrile warhead eliminates the covalent mechanism and UCHL1 potency.
